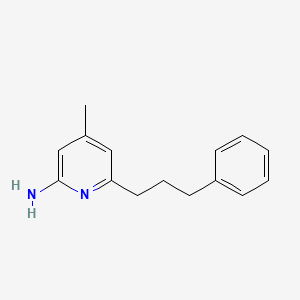
(2-chloro-4-methoxyphenyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-4-methoxyphenyl)methanethiol is an organic compound characterized by the presence of a chloro group, a methoxy group, and a mercaptan (thiol) group attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions
(2-chloro-4-methoxyphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under mild conditions, resulting in the formation of the desired mercaptan compound.
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-methoxybenzyl mercaptan may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
(2-chloro-4-methoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to remove the chloro group, forming a simpler benzyl mercaptan derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the mercaptan group.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to substitute the chloro group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the chloro group.
Major Products Formed
Oxidation: Disulfides
Substitution: Various substituted benzyl mercaptans
Reduction: Benzyl mercaptan derivatives
科学的研究の応用
(2-chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive mercaptan group.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2-chloro-4-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl mercaptan: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chlorobenzyl mercaptan: Lacks the methoxy group, which can affect its solubility and reactivity.
4-Chlorobenzyl mercaptan: Similar structure but with the chloro group in a different position, leading to different reactivity and applications.
Uniqueness
(2-chloro-4-methoxyphenyl)methanethiol is unique due to the combination of the chloro, methoxy, and mercaptan groups on the benzyl ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H9ClOS |
|---|---|
分子量 |
188.67 g/mol |
IUPAC名 |
(2-chloro-4-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9ClOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3 |
InChIキー |
WNRZZMBEORNQMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CS)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(4-Carboxy-2-chlorophenoxy)ethyl]imidazole](/img/structure/B8422188.png)
![5-[1,2,4]Triazol-1-yl-1H-indole-2,3-dione](/img/structure/B8422199.png)


![8-Pyrimidin-2-yl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B8422217.png)
![1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carbaldehyde](/img/structure/B8422225.png)

![N-{3-[3-(dimethylamino)propyl]-4-fluorophenyl}methylamine](/img/structure/B8422233.png)


